3,4-diethoxy-N-(4-fluorobenzyl)benzamide
Description
3,4-Diethoxy-N-(4-fluorobenzyl)benzamide (CAS: 695156-06-0) is a benzamide derivative with the molecular formula C₁₈H₂₀FNO₃ and an average molecular mass of 317.360 g/mol . Its structure features a benzamide core substituted with ethoxy groups at the 3- and 4-positions and a 4-fluorobenzyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3,4-diethoxy-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-3-22-16-10-7-14(11-17(16)23-4-2)18(21)20-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJIOMPKPMSVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-fluorobenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-fluorobenzylamine.
Amidation Reaction: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,4-diethoxy-N-(4-fluorobenzyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 3,4-diethoxy-N-(4-fluorobenzyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxy-N-(4-fluorobenzyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-diethoxy-N-(4-fluorobenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 3,4-diethoxy-N-(4-fluorobenzyl)benzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and reported activities.
Substituent Variations on the Benzamide Core
A. 3,4-Diethoxy-N-Arylbenzamides ()
Compounds in this category retain the 3,4-diethoxy benzamide core but vary in the N-substituent. Key examples include:
- 3,4-Diethoxy-N-(4-bromophenyl)benzamide (49) : Yield (57%), m.p. 198°C, molecular mass 385.25 g/mol.
- 3,4-Diethoxy-N-(4-nitro-2-(trifluoromethyl)phenyl)benzamide (50) : Yield (64%), m.p. 158°C, molecular mass 452.35 g/mol.
- 3,4-Diethoxy-N-(2-chloro-4-nitrophenyl)benzamide (51) : Yield (65%), m.p. 168°C, molecular mass 410.83 g/mol.
Comparison :
- The target compound’s 4-fluorobenzyl group introduces moderate lipophilicity (logP estimated ~3.5) compared to bulkier or electron-withdrawing substituents (e.g., bromo, nitro), which increase molecular mass and polarity .
B. Fluorobenzyl-Substituted Benzamides ()
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (19): Yield (61.2%), yellow solid. Features a dihydroisoquinoline moiety instead of ethoxy groups .
- 3,4-Diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide : Molecular mass 331.38 g/mol, with an ethyl linker between the benzamide and fluorophenyl group .
Comparison :
- The ethyl linker in increases flexibility and molecular mass (+14.02 g/mol vs.
- Compound 19’s dihydroisoquinoline group may enhance π-π stacking but reduces solubility compared to ethoxy substituents .
Hyaluronidase and PCAF HAT Inhibition
- N-Benzyl-substituted benzamides with halogenation at position 2 (e.g., 4-fluorobenzyl) show enhanced hyaluronidase inhibition compared to position 3 analogs .
- In PCAF HAT inhibition, long acyl chains at the 2-position of benzamide analogs improve activity (e.g., 2-tetradecanoylamino derivatives: 72–79% inhibition at 100 μM) .
Comparison :
- The target compound lacks an acyl chain but has ethoxy groups, which may confer moderate lipophilicity for membrane permeability. Its fluorobenzyl group aligns with positional preferences for hyaluronidase activity .
Neuroleptic Potential
Benzamide derivatives like amisulpride and tiapride are neuroleptics, suggesting structural motifs in the target compound could share similar interactions with dopamine receptors .
Physicochemical Properties
Key Observations :
- Bromine and nitro substituents increase molecular mass by ~20–35% compared to fluorine.
- Ethoxy groups contribute to higher lipophilicity than methoxy analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
